![molecular formula C22H25ClN3O+ B13409283 4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one](/img/structure/B13409283.png)
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of azelastine hydrochloride involves several steps. One common synthetic route starts with the reaction of 4-chlorobenzyl chloride with phthalic anhydride to form 4-(4-chlorobenzyl)phthalic anhydride. This intermediate is then reacted with 1-methylazepane to yield the final product, azelastine hydrochloride . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
化学反応の分析
Azelastine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form desmethylazelastine, an active metabolite.
Reduction: Reduction reactions are less common but can be used to modify the compound’s structure.
Substitution: Azelastine can undergo substitution reactions, particularly at the chlorophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Azelastine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antihistamines.
Biology: Researchers study its effects on histamine receptors to understand allergic responses better.
Industry: Azelastine hydrochloride is used in the formulation of nasal sprays and eye drops for allergy relief.
作用機序
Azelastine hydrochloride works by blocking histamine H1 receptors, preventing histamine from binding and triggering allergic symptoms . It also inhibits the release of other inflammatory mediators, such as leukotrienes and cytokines, further reducing inflammation and allergic responses . The molecular targets include histamine receptors and various inflammatory pathways .
類似化合物との比較
Azelastine hydrochloride is unique compared to other antihistamines due to its dual action of blocking histamine receptors and inhibiting inflammatory mediator release . Similar compounds include:
Loratadine: Similar to cetirizine, it is used to treat allergic conditions but lacks the dual action of azelastine.
Azelastine’s unique combination of antihistamine and anti-inflammatory properties makes it particularly effective for treating allergic rhinitis and conjunctivitis .
特性
分子式 |
C22H25ClN3O+ |
|---|---|
分子量 |
382.9 g/mol |
IUPAC名 |
4-[(4-chlorophenyl)methyl]-2-(1-methylazepan-4-yl)-4H-phthalazin-2-ium-1-one |
InChI |
InChI=1S/C22H25ClN3O/c1-25-13-4-5-18(12-14-25)26-22(27)20-7-3-2-6-19(20)21(24-26)15-16-8-10-17(23)11-9-16/h2-3,6-11,18,21H,4-5,12-15H2,1H3/q+1 |
InChIキー |
NOQDKYGQBYLUST-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC(CC1)[N+]2=NC(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
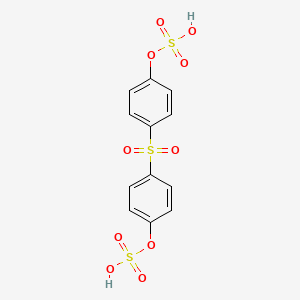
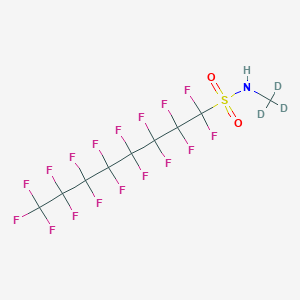
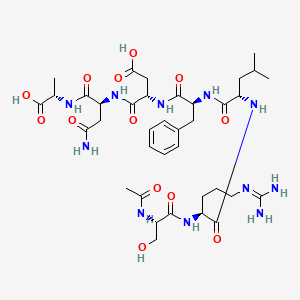
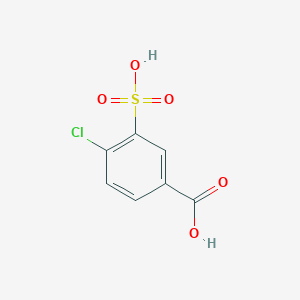
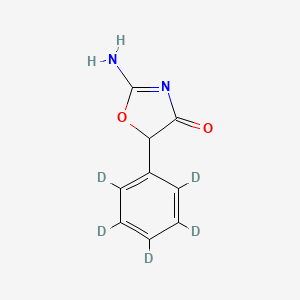

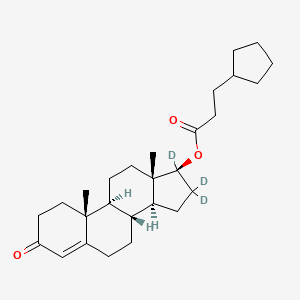



![1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene](/img/structure/B13409275.png)
![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
